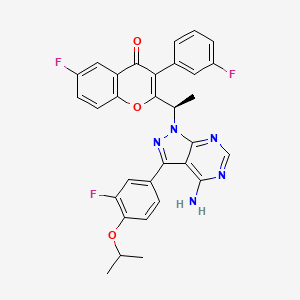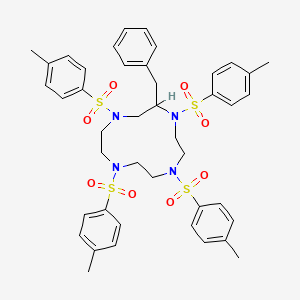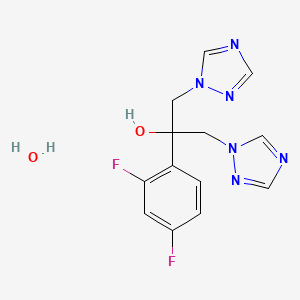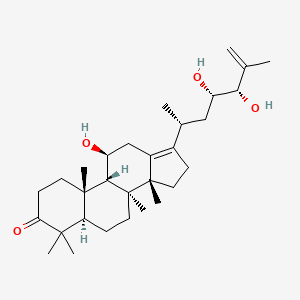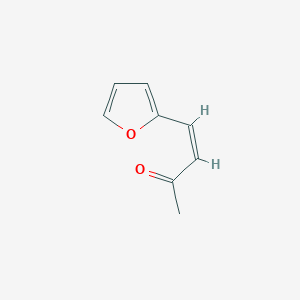
Chlorure de tétraammineplatine(II) hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammineplatinum(II) chloride hydrate is a chemical compound with the formula [Pt(NH3)4]Cl2·H2O. It is a coordination complex of platinum(II) that has been widely used in scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Source de platine
Le chlorure de tétraammineplatine(II) hydraté peut être utilisé comme source de platine {svg_1} {svg_2}. Le platine est un métal précieux qui trouve de nombreuses applications dans divers domaines tels que la bijouterie, l'automobile et l'électronique en raison de sa grande résistance à la corrosion et de ses excellentes propriétés catalytiques.
Dépôt électrochimique
Ce composé peut être utilisé pour déposer une couche d'électrode Pt sur des membranes Nafion {svg_3} {svg_4}. Le Nafion est un fluoropolymère-copolymère à base de tétrafluoroéthylène sulfoné découvert à la fin des années 1960 par Walther Grot de DuPont. Il est largement utilisé dans les applications nécessitant une excellente résistance chimique et est l'un des matériaux les plus courants choisis pour les membranes échangeuses de protons dans les piles à combustible.
Catalyseur en technologie de faisceau d'électrons
Le chlorure de tétraammineplatine(II) hydraté peut être utilisé comme catalyseur de couplage dans la technologie de faisceau d'électrons pour la décomposition des composés organiques volatils {svg_5} {svg_6}. Les composés organiques volatils (COV) sont des produits chimiques organiques qui présentent une pression de vapeur élevée à température ambiante. Leur pression de vapeur élevée résulte d'un point d'ébullition bas, ce qui provoque l'évaporation ou la sublimation d'un grand nombre de molécules de la forme liquide ou solide du composé et leur entrée dans l'air ambiant.
Synthèse du cisplatine
Il est utilisé dans la synthèse du cisplatine {svg_7}. Le cisplatine est un médicament de chimiothérapie utilisé pour traiter divers types de cancers, notamment les cancers testiculaires, ovariens, de la vessie, du col de l'utérus et du poumon. Il est administré par injection dans une veine.
Préparation de matériaux carbone-carbone avec des nanoparticules métalliques/métalliques
Ce composé est utile dans la préparation de matériaux carbone-carbone avec des nanoparticules métalliques/métalliques {svg_8}. Ces matériaux ont des applications dans divers domaines tels que le stockage d'énergie, la catalyse et la remédiation environnementale.
Recherche en protéomique
Le chlorure de tétraammineplatine(II) hydraté est utile pour la recherche en protéomique {svg_9}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est souvent utilisé en conjonction avec la génomique (l'étude du génome d'un organisme) et est utile pour comprendre les maladies et développer de nouvelles thérapies.
Safety and Hazards
Tetraammineplatinum(II) chloride hydrate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may be corrosive to metals, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Mécanisme D'action
Tetraammineplatinum(II) chloride hydrate, also known as Tetraammineplatinum (II) chloride hydrate or TETRAAMMINEPLATINUM(II) CHLORIDE HYDRAT, is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .
Target of Action
It is commonly used as a precursor to synthesize other platinum catalysts .
Mode of Action
The compound interacts with its targets through its central platinum ion. The platinum ion can form bonds with other molecules, enabling it to act as a catalyst in various chemical reactions .
Biochemical Pathways
Tetraammineplatinum(II) chloride hydrate is used to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .
Pharmacokinetics
It is known that the compound is soluble in water, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of Tetraammineplatinum(II) chloride hydrate’s action depend on its specific application. For instance, when used to deposit a layer of Pt electrode on Nafion membranes, it can enhance the conductivity of the membrane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetraammineplatinum(II) chloride hydrate. For example, it is sensitive to moisture and should be stored in a dry environment . Additionally, it decomposes at 250°C, emitting ammonia and chlorine fumes .
Analyse Biochimique
Biochemical Properties
Tetraammineplatinum(II) Chloride Hydrate acts as a noble metal catalyst, primarily useful for homogeneous catalysis applications . It is used as a catalyst in hydrogenation, carbonylation, hydrosilylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes
Temporal Effects in Laboratory Settings
Propriétés
IUPAC Name |
azane;dichloroplatinum;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108374-32-9, 13933-33-0 |
Source


|
| Record name | Tetraammineplatinum(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?
A1: Tetraammineplatinum(II) chloride hydrate serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment process. The drying temperature and the loading of Tetraammineplatinum(II) chloride hydrate are crucial factors influencing the characteristics of the final Pt/CB product. []
Q2: How does the characterization of the synthesized Pt/CB powder relate to its potential applications?
A2: The study utilizes various techniques such as XRD, SEM, EDX, XRF, and TEM to analyze the synthesized Pt/CB powder. [] These analyses provide insights into the chemical composition and microstructure of the Pt/CB powder, which are essential for understanding its electrical conductivity properties. This information is crucial for applications like coating fluorine-doped tin oxide (FTO) conductive glasses, ultimately impacting their performance in various electrochemical applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

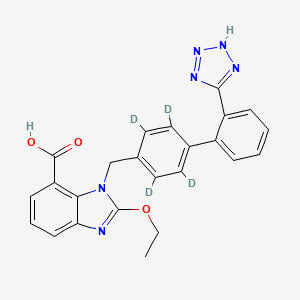


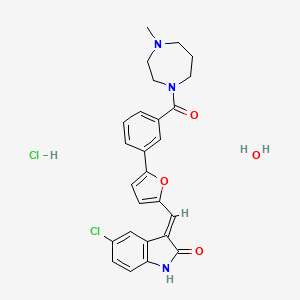

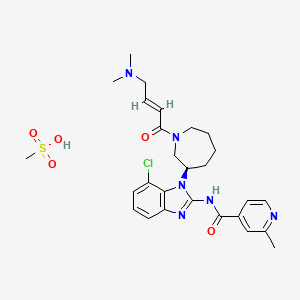

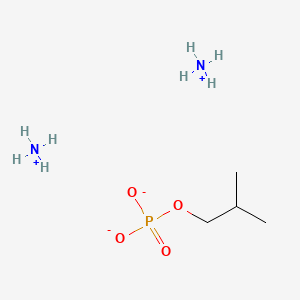
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
